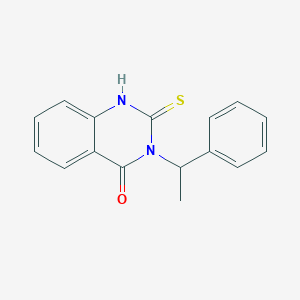

3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Description

Properties

IUPAC Name |

3-(1-phenylethyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-11(12-7-3-2-4-8-12)18-15(19)13-9-5-6-10-14(13)17-16(18)20/h2-11H,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHNTCIHPKYFIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=O)C3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves a multi-step process. One common method includes the condensation of anthranilic acid with an appropriate aldehyde to form a Schiff base, followed by cyclization with thiourea to yield the desired quinazolinone derivative. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.

Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.

Substitution: Electrophilic substitution reactions may use reagents like bromine or chlorine, while nucleophilic substitution reactions can involve reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinones.

Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may enhance the compound’s binding affinity to these targets, while the sulfanyl group can participate in redox reactions, modulating the compound’s biological activity. The quinazolinone core is known to interact with various biological pathways, contributing to the compound’s overall pharmacological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Variations

The 3,4-dihydroquinazolin-4-one core is shared among several analogs, but substitutions at positions 2 and 3 modulate properties:

Key Observations :

- The 1-phenylethyl group in the target compound introduces steric bulk and hydrophobicity, which may improve blood-brain barrier penetration compared to smaller substituents like methoxy or halogens .

Antifungal Activity

- 3-Phenyl-5-(1-phenylethyl)-THTT (42) : Demonstrated superior activity against Candida krusei and C. parapsilosis (MIC ≤ 2 μg/mL) compared to fluconazole .

Enzyme Inhibition

- COX-2 Inhibition : Sulfonamide-substituted analogs (e.g., 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide) achieved 47.1% COX-2 inhibition at 20 μM, attributed to the sulfonamide’s hydrogen-bonding capacity .

- TNKS Inhibition: Para-substituted phenyl analogs (e.g., 33–37) showed nanomolar potency against tankyrase (TNKS), critical for Wnt signaling inhibition. The phenylethyl group in the target compound may hinder binding to TNKS’s nicotinamide site due to steric clash .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : Halogenated derivatives (e.g., 2,4-dichloro) resist oxidative metabolism, whereas the sulfanyl group in the target compound may undergo glutathione conjugation, limiting half-life .

Biological Activity

3-(1-Phenylethyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A quinazolinone core

- A phenylethyl group at the 3-position

- A sulfanyl group at the 2-position

This structural configuration is significant as it influences the compound's interaction with biological targets and contributes to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The phenylethyl group enhances binding affinity, while the sulfanyl group participates in redox reactions. The quinazolinone core is known to modulate various biological pathways, which can lead to multiple therapeutic effects.

Therapeutic Potential

Research indicates several promising applications for this compound:

- Anticancer Activity : Studies have shown that quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

- Anti-inflammatory Effects : Some derivatives have been investigated for their potential to reduce inflammation in various models, indicating possible applications in treating inflammatory diseases.

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth, with IC50 values suggesting potent anticancer properties (El-Azab et al., 2012) .

- Antimicrobial Activity : In another study, the compound was tested against several bacterial strains. It exhibited moderate antibacterial activity, particularly against Gram-positive bacteria (El-Azab & ElTahir, 2012) .

- Mechanistic Insights : Research utilizing molecular docking studies demonstrated that the compound binds effectively to key targets involved in cancer progression and inflammation pathways, suggesting a multifaceted mechanism of action (El-Azab et al., 2011) .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Phenylquinazolin-4-one | Structure | Anticancer |

| 3-(2-chlorophenyl)-2-sulfanylquinazolin-4-one | Structure | Antimicrobial |

The combination of the quinazolinone core with both phenylethyl and sulfanyl groups sets this compound apart from its analogs, contributing to its distinctive pharmacological profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.